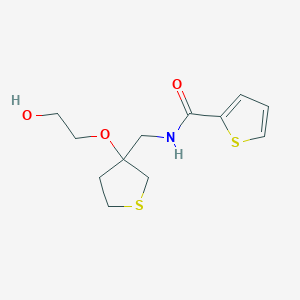
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide" is a derivative of thiophene-2-carboxamide, which is a core structure for various synthesized compounds with potential biological activities. Thiophene derivatives have been extensively studied due to their wide range of pharmacological properties, including antiulcer, antisecretory, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor activities . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related studies on thiophene derivatives.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions of different organic reagents with a precursor molecule. For example, secondary thioamides can be prepared by reacting an isothiocyanate with the carbanion of a cyclic precursor, while primary,
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds related to N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide have been synthesized and characterized in various studies. For instance, a study described the synthesis and characterization of different thiophene-2-carboxamides and their evaluation for antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- Several thiophene derivatives, including those structurally related to the molecule , have been evaluated for their antimicrobial properties. These evaluations often include molecular docking studies to understand their potential interactions with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Photostabilization Properties
- Thiophene derivatives have been investigated for their potential in photostabilizing materials like poly(vinyl chloride). These materials can significantly reduce the level of photodegradation, indicating their utility in enhancing the durability of certain polymers under UV radiation (Balakit et al., 2015).
Biological Activity
- Studies have been conducted to synthesize and assess the biological activity of various thiophene derivatives, including their antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial and fungal strains, indicating their potential in medical and pharmaceutical applications (Altundas et al., 2010).
Direcciones Futuras
Thiophene-based analogs, such as “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide”, continue to attract interest from both industry and academia due to their diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This will involve synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-4-5-16-12(3-7-17-9-12)8-13-11(15)10-2-1-6-18-10/h1-2,6,14H,3-5,7-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJRBYESKCRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

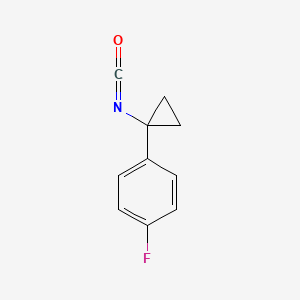
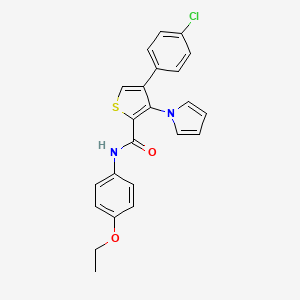
![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)


![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)
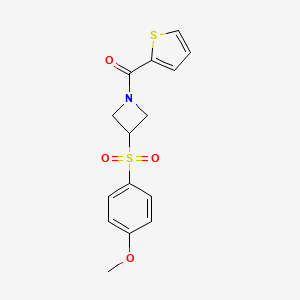
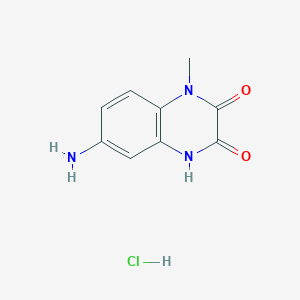
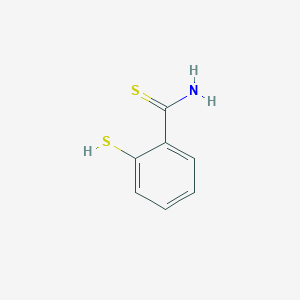
[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)
![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)